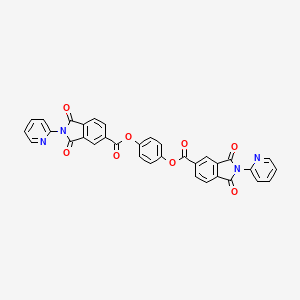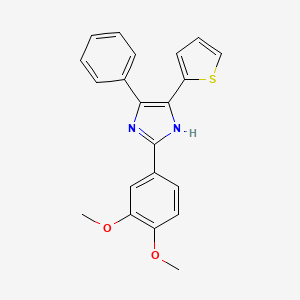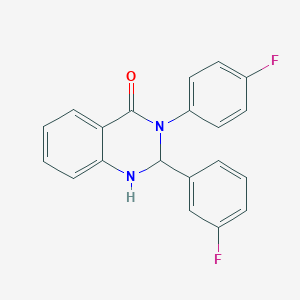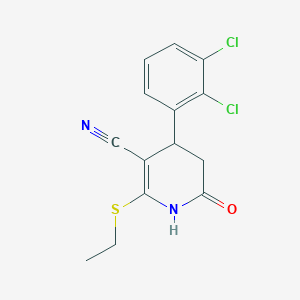![molecular formula C18H13NO4S2 B11655045 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B11655045.png)
4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-METHOXYBENZOATE is a complex organic compound that features a thiazolidine ring, a phenyl group, and a methoxybenzoate ester. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
The synthesis of 4-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-METHOXYBENZOATE typically involves multiple steps. One common synthetic route includes the condensation of a thiazolidine derivative with a benzaldehyde derivative, followed by esterification with methoxybenzoic acid. The reaction conditions often involve the use of organic solvents such as ethanol or acetonitrile, and catalysts like p-toluenesulfonic acid to facilitate the reactions .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thiazolidine ring, using reagents like halogens or alkylating agents.
Common conditions for these reactions include controlled temperatures, specific pH levels, and the presence of catalysts or solvents to enhance reaction rates and yields .
科学的研究の応用
4-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-METHOXYBENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its potential biological activities, it is being investigated for its antitumor, antimicrobial, and anti-inflammatory properties
作用機序
The mechanism of action of 4-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, altering their activity. For example, it can inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is crucial for its potential therapeutic effects in neurodegenerative diseases.
類似化合物との比較
Similar compounds include other thiazolidine derivatives, such as:
2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid: Known for its antitumor activity.
2-Ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate: Exhibits antioxidant and antimicrobial properties.
特性
分子式 |
C18H13NO4S2 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
[4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C18H13NO4S2/c1-22-13-8-4-12(5-9-13)17(21)23-14-6-2-11(3-7-14)10-15-16(20)19-18(24)25-15/h2-10H,1H3,(H,19,20,24)/b15-10- |
InChIキー |
DPMCIBHDQFVRPL-GDNBJRDFSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)NC(=S)S3 |
正規SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654967.png)
![2-amino-4-[4-(difluoromethoxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B11654969.png)


![(3-Chloro-1-benzothiophen-2-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11654991.png)

![Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11654998.png)
![(2E)-3-(3,4-dimethoxyphenyl)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B11655004.png)
![2-({[(4-Bromophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B11655009.png)
![N-[(1Z)-1-(1,3-benzodioxol-5-yl)-3-(benzylamino)-3-oxoprop-1-en-2-yl]-4-bromobenzamide](/img/structure/B11655013.png)
![2-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-5-octylpyrimidine-4,6-diol](/img/structure/B11655024.png)
![N-[(2Z)-2-{[(2-methoxyphenyl)carbonyl]amino}-3-phenylprop-2-enoyl]methionine](/img/structure/B11655030.png)
![2,2-dimethyl-2,3-dihydro-1H-benzo[f]isoindolium](/img/structure/B11655031.png)

